N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a tetrazole ring substituted with a 4-ethoxyphenyl group, connected via a methylene bridge to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety. The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) is known for its metabolic stability and hydrogen-bonding capacity, which often enhances bioavailability in pharmaceuticals . The 2,3-dihydrobenzo[b][1,4]dioxine system contributes rigidity and lipophilicity, while the sulfonamide group (-SO₂NH₂) is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) and agrochemicals .
Propriétés
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-2-26-14-5-3-13(4-6-14)23-18(20-21-22-23)12-19-29(24,25)15-7-8-16-17(11-15)28-10-9-27-16/h3-8,11,19H,2,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUUVVSEIDVGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Tetrazole Ring : Known for its bioactivity, the tetrazole moiety often mimics carboxylic acids in biological systems.
- Benzo[b][1,4]dioxine Core : This structure contributes to the compound's pharmacological properties.
- Sulfonamide Group : Commonly associated with antibacterial activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₅O₃S |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 921124-11-0 |
The biological activity of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is primarily attributed to its interaction with specific molecular targets. The tetrazole ring can act as an inhibitor of various enzymes and receptors, modulating biochemical pathways involved in disease processes.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The presence of the tetrazole ring may enhance this activity by increasing the compound's affinity for bacterial targets.
Anticancer Properties
Several studies have investigated the anticancer potential of similar compounds. For instance, tetrazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Breast Cancer Research : A study evaluated a related tetrazole compound's effect on breast cancer cells, demonstrating an IC50 value of 27.3 μM against T47D cells, indicating moderate efficacy in inhibiting cell growth .
- Antibacterial Studies : In vitro assays revealed that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide may possess similar properties.
In Vitro Studies
In vitro studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer progression. For example:
- ERK Pathway Inhibition : Some tetrazole derivatives were found to inhibit the ERK signaling pathway, crucial for cell proliferation and survival in cancer cells .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of related compounds. Notably:
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison
Key Findings:
Heterocycle Impact :
- Tetrazole vs. Triazole : The tetrazole in the target compound offers superior metabolic stability compared to triazoles, which are prone to oxidation . However, triazole-thiones (e.g., ) exhibit tautomerism (thione-thiol equilibrium), enhancing binding versatility in enzyme pockets.
- Benzoisoxazole (11a) : Less polar than tetrazole, favoring blood-brain barrier penetration but reducing aqueous solubility .
Sulfonamide vs.
Substituent Effects: 4-Ethoxyphenyl: Enhances lipophilicity and π-stacking interactions compared to halogenated phenyl groups (e.g., dichlorophenyl in sulfentrazone ).
Biological Activity :
- Compounds with sulfonamide-triazole hybrids (e.g., ) show antifungal IC₅₀ values of 0.8–2.5 µM, whereas benzoisoxazole sulfonamides () exhibit antibacterial MICs of 4–16 µg/mL. The target compound’s activity remains uncharacterized but is hypothesized to align with kinase or protease inhibition due to its sulfonamide-tetrazole motif.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
